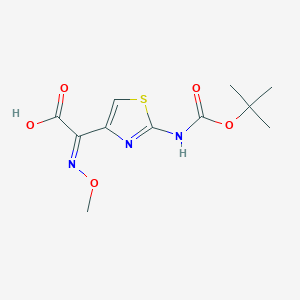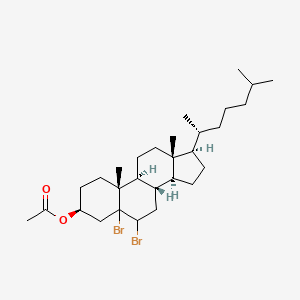![molecular formula C14H20N2O3S B13854523 5-acetyl-N-[3-(4-morpholinyl)propyl]-2-thiophenecarboxamide](/img/structure/B13854523.png)
5-acetyl-N-[3-(4-morpholinyl)propyl]-2-thiophenecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-acetyl-N-[3-(4-morpholinyl)propyl]-2-thiophenecarboxamide is a chemical compound with a complex structure that includes a thiophene ring, a morpholine ring, and an acetyl group
Métodos De Preparación
The synthesis of 5-acetyl-N-[3-(4-morpholinyl)propyl]-2-thiophenecarboxamide typically involves multiple steps, starting with the preparation of the thiophene ring and the morpholine ring separately. These rings are then linked through a series of reactions that introduce the acetyl group and the propyl chain. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product. Industrial production methods may involve optimization of these conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness .
Análisis De Reacciones Químicas
5-acetyl-N-[3-(4-morpholinyl)propyl]-2-thiophenecarboxamide can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound, potentially altering its reactivity and properties.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds, leading to changes in the compound’s structure and reactivity.
Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s properties. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. .
Aplicaciones Científicas De Investigación
5-acetyl-N-[3-(4-morpholinyl)propyl]-2-thiophenecarboxamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic effects, such as its ability to modulate biological pathways involved in disease.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other industrially relevant compounds
Mecanismo De Acción
The mechanism of action of 5-acetyl-N-[3-(4-morpholinyl)propyl]-2-thiophenecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate the activity of these targets, leading to changes in cellular pathways and biological effects. The specific pathways involved depend on the context in which the compound is used, such as its therapeutic or industrial applications .
Comparación Con Compuestos Similares
5-acetyl-N-[3-(4-morpholinyl)propyl]-2-thiophenecarboxamide can be compared with other similar compounds that contain thiophene or morpholine rings. Some similar compounds include:
5-acetyl-2-thiophenecarboxamide: Lacks the morpholine ring and propyl chain, leading to different chemical properties and applications.
N-[3-(4-morpholinyl)propyl]-2-thiophenecarboxamide: Lacks the acetyl group, which can affect its reactivity and biological activity.
5-acetyl-N-[3-(4-morpholinyl)propyl]-2-furanecarboxamide:
Propiedades
Fórmula molecular |
C14H20N2O3S |
|---|---|
Peso molecular |
296.39 g/mol |
Nombre IUPAC |
5-acetyl-N-(3-morpholin-4-ylpropyl)thiophene-2-carboxamide |
InChI |
InChI=1S/C14H20N2O3S/c1-11(17)12-3-4-13(20-12)14(18)15-5-2-6-16-7-9-19-10-8-16/h3-4H,2,5-10H2,1H3,(H,15,18) |
Clave InChI |
ASMWBCKTOMCEOD-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC=C(S1)C(=O)NCCCN2CCOCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


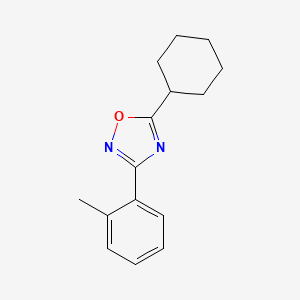
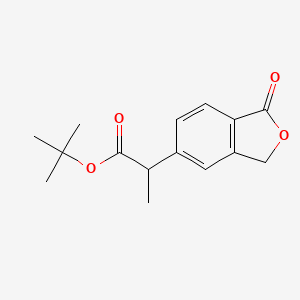
![[(2R)-2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-3-hydroxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B13854467.png)
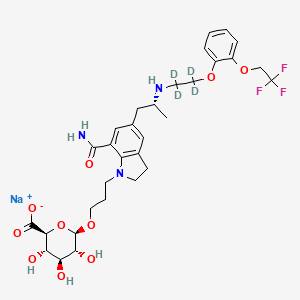
![1-[1-[(3-Chlorophenyl)methyl]-5-methylpyrazol-4-yl]ethanone](/img/structure/B13854472.png)

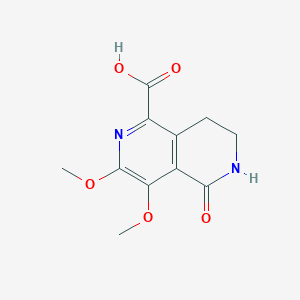

![(4-Nitrophenyl) 5-(carbamoylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate](/img/structure/B13854485.png)

![(R)-1-((5-Methylisoxazol-3-yl)amino)-1-oxopropan-2-yl 4-((2-oxo-2,3-dihydro-1H-benzo[d]imidazole)-5-sulfonamido)benzoate](/img/structure/B13854500.png)

